3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Overview
Description
3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a cyclobutyl group, a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclobutylamine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea stands out due to its unique combination of a cyclobutyl group and a boron-containing dioxaborolane moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25BN2O3 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-cyclobutyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-8-10-14(11-9-12)20-15(21)19-13-6-5-7-13/h8-11,13H,5-7H2,1-4H3,(H2,19,20,21) |
InChI Key |
JQVBQBBQKZVVOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCC3 |
Origin of Product |
United States |
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